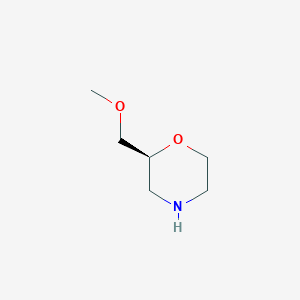

(2S)-2-(methoxymethyl)morpholine

Description

Properties

IUPAC Name |

(2S)-2-(methoxymethyl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2/c1-8-5-6-4-7-2-3-9-6/h6-7H,2-5H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPELJYYPPKJKBE-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@@H]1CNCCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00435555 | |

| Record name | (2S)-2-(methoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157791-20-3 | |

| Record name | (2S)-2-(methoxymethyl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00435555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (2S)-2-(methoxymethyl)morpholine: A Chiral Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Chiral Morpholines

In the landscape of contemporary medicinal chemistry, the morpholine scaffold has emerged as a privileged structure, prized for its favorable physicochemical properties, metabolic stability, and synthetic accessibility.[1] Its incorporation into drug candidates often imparts improved solubility, reduced off-target toxicity, and optimized pharmacokinetic profiles.[1] Within this valuable class of heterocycles, chiral substituted morpholines represent a particularly powerful tool for fine-tuning molecular architecture to achieve high-affinity and selective interactions with biological targets. This guide provides a detailed technical overview of (2S)-2-(methoxymethyl)morpholine , a key chiral building block, with a focus on its synthesis, characterization, and application in the synthesis of complex pharmaceutical agents.

Physicochemical and Structural Properties

This compound (CAS Number: 157791-20-3) is a chiral heterocyclic compound with the molecular formula C₆H₁₃NO₂ and a molecular weight of 131.17 g/mol .[2] The defining structural feature of this molecule is the morpholine ring substituted at the 2-position with a methoxymethyl group, with the stereochemistry at the chiral center fixed in the (S) configuration.

| Property | Value | Source |

| CAS Number | 157791-20-3 | [2] |

| Molecular Formula | C₆H₁₃NO₂ | [2] |

| Molecular Weight | 131.17 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| SMILES | COC[C@@H]1CNCCO1 | [2] |

| Topological Polar Surface Area | 30.5 Ų | [2] |

Synthesis of this compound: An Enantioselective Approach

Proposed Synthetic Protocol

This protocol is adapted from the reported synthesis of the (2R)-enantiomer.[3]

Step 1: Materials and Reagents

-

(S)-(-)-Glycidyl methyl ether (or (S)-2-(methoxymethyl)oxirane)

-

Taurine (2-aminoethanesulfonic acid)

-

Sodium hydroxide (NaOH), 40% aqueous solution

-

Methanol (MeOH)

-

Ethyl acetate (EtOAc)

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane

Step 2: Reaction Procedure

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve taurine (5.0 equivalents) in a 40% aqueous solution of sodium hydroxide.

-

Heat the mixture to 50°C with stirring.

-

Slowly add a solution of (S)-(-)-glycidyl methyl ether (1.0 equivalent) in methanol dropwise to the reaction mixture.

-

After the addition is complete, continue stirring the reaction mixture at 50°C for 75 minutes.

-

Add an additional portion of 40% aqueous sodium hydroxide solution and continue stirring at 50°C for 20 hours.

-

Cool the reaction mixture to room temperature and dilute with deionized water.

-

Extract the aqueous phase with ethyl acetate (3 x volumes).

-

Combine the organic layers and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

Elute with a mixture of ethyl acetate and hexane (e.g., a 2:8 ratio) to afford pure this compound as a colorless oil.

Causality Behind Experimental Choices

-

Choice of Starting Material: The use of enantiomerically pure (S)-(-)-glycidyl methyl ether is crucial for establishing the desired (S)-stereochemistry in the final product. The epoxide ring is susceptible to nucleophilic attack, which drives the formation of the morpholine ring.

-

Role of Taurine and NaOH: Taurine, in the presence of a strong base like sodium hydroxide, acts as the nitrogen source for the morpholine ring. The reaction proceeds via a nucleophilic attack of the deprotonated amine of taurine on the epoxide, followed by an intramolecular cyclization.

-

Temperature Control: The reaction temperature is maintained at 50°C to ensure a reasonable reaction rate without promoting side reactions or decomposition of the starting materials or product.

-

Workup and Purification: The aqueous workup is necessary to remove the excess taurine, sodium hydroxide, and other water-soluble byproducts. The extraction with ethyl acetate allows for the isolation of the organic product. Flash column chromatography is a standard and effective method for purifying the final compound to a high degree.

Caption: Proposed synthetic workflow for this compound.

Analytical Characterization

Thorough analytical characterization is essential to confirm the identity and purity of this compound. The following data, including experimental data for the (2R)-enantiomer and expected data for the (2S)-enantiomer, provide a comprehensive analytical profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. Based on the data for the (2R)-enantiomer, the following characteristic shifts are expected for the (2S)-enantiomer (500 MHz, (CD₃)₂CO):

-

δ 2.47 (1H, dd, J = 10.4, 1.9 Hz)

-

δ 2.70-2.72 (1H, m)

-

δ 2.84 (1H, dd, J = 11.9, 2.2 Hz)

-

δ 3.22-3.25 (2H, m)

-

δ 3.27 (3H, s, -OCH₃)

-

δ 3.29-3.34 (4H, m)

-

δ 3.45-3.53 (2H, m)

-

δ 3.73 (1H, dt, J = 11.0, 2.5 Hz)[4]

-

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorption bands are expected:

-

C-H stretching (alkane): ~2850-3000 cm⁻¹

-

N-H stretching (secondary amine): A broad peak around 3300-3500 cm⁻¹

-

C-O-C stretching (ether): Strong absorption in the range of 1070-1150 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 131.17. Common fragmentation patterns would involve the loss of the methoxymethyl group or cleavage of the morpholine ring.

Application in Drug Synthesis: The Case of Aprepitant

This compound and its derivatives are valuable intermediates in the synthesis of several pharmaceuticals. One of the most notable applications is in the synthesis of Aprepitant , a potent and selective neurokinin-1 (NK₁) receptor antagonist used for the prevention of chemotherapy-induced nausea and vomiting.[5]

Role as a Chiral Building Block

In the synthesis of Aprepitant, a more complex chiral morpholine derivative, 2-(R)-(1-(R)-(3,5-bis(trifluoromethyl)phenyl)ethoxy)-3-(S)-(4-fluorophenyl)morpholine, is a key intermediate.[4][5] While not a direct precursor, this compound represents the core chiral morpholine scaffold that is elaborated to form this key intermediate. The synthesis of such complex chiral morpholines often starts from simpler chiral building blocks like (2S)-2-(hydroxymethyl)morpholine, which can be readily derived from this compound.

General Reaction Mechanism

The synthesis of the core morpholine structure of Aprepitant involves the coupling of a chiral morpholine derivative with other key fragments. The nitrogen atom of the morpholine ring acts as a nucleophile in these coupling reactions.

Sources

- 1. nbinno.com [nbinno.com]

- 2. This compound | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 4. EP1087966B1 - Chemical synthesis of morpholine derivatives - Google Patents [patents.google.com]

- 5. US20160031867A1 - An improved process for the preparation of aprepitant - Google Patents [patents.google.com]

An In-Depth Technical Guide to (2S)-2-(methoxymethyl)morpholine: Properties, Synthesis, and Applications in Drug Discovery

Abstract: This technical guide provides a comprehensive overview of (2S)-2-(methoxymethyl)morpholine, a chiral heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. We will delineate its core molecular and physicochemical properties, provide a detailed, field-proven synthetic protocol with mechanistic insights, and explore its role as a privileged scaffold in modern drug discovery. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique attributes of this compound in their research programs.

Core Molecular Profile and Physicochemical Properties

This compound belongs to the morpholine class of heterocyclic compounds. The morpholine ring is a common motif in numerous approved drugs, valued for its advantageous physicochemical and metabolic properties.[1] It contains both an amine and an ether functional group, allowing it to modulate properties like solubility and basicity.[2][3] The specific stereochemistry at the C2 position, along with the methoxymethyl substituent, provides a vector for molecular recognition and can significantly influence binding affinity and selectivity for biological targets.

Key Identifiers and Structural Information

| Identifier | Value | Source |

| IUPAC Name | This compound | PubChem[4] |

| CAS Number | 157791-20-3 | PubChem[4] |

| Molecular Formula | C₆H₁₃NO₂ | PubChem[4] |

| Canonical SMILES | COC[C@@H]1CNCCO1 | PubChem[4] |

| InChIKey | ZPELJYYPPKJKBE-LURJTMIESA-N | PubChem[4] |

Physicochemical Data

The physicochemical properties of a building block are critical predictors of its behavior in both chemical reactions and biological systems. The data below, computed by PubChem, highlights the compound's drug-like characteristics, such as low molecular weight and a favorable lipophilicity profile (XLogP3).

| Property | Value | Significance in Drug Discovery |

| Molecular Weight | 131.17 g/mol | Adheres to Lipinski's Rule of Five, favoring oral bioavailability.[4][5] |

| XLogP3 | -0.7 | Indicates good hydrophilicity, which can improve aqueous solubility.[4] |

| Hydrogen Bond Donors | 1 | The secondary amine (N-H) can engage in crucial hydrogen bonding with target proteins.[4] |

| Hydrogen Bond Acceptors | 3 | The nitrogen and two oxygen atoms act as H-bond acceptors, enhancing solubility and target interactions.[4] |

| Rotatable Bonds | 2 | Provides conformational flexibility to adapt to a binding site, while maintaining a degree of rigidity from the ring.[4] |

Stereoselective Synthesis and Mechanistic Rationale

Achieving high enantiomeric purity is paramount in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. The following protocol describes a robust method for the synthesis of the related (R)-enantiomer, which can be adapted for the target (S)-enantiomer by starting with the corresponding (S)-glycidyl methyl ether.[5]

Synthetic Workflow Overview

The synthesis is a one-pot, two-step process involving a nucleophilic ring-opening of a chiral epoxide followed by an intramolecular cyclization. This approach is efficient and provides good stereochemical control.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is adapted from a known synthesis of the (R)-enantiomer.[5]

Reagents and Equipment:

-

(S)-(-)-Glycidyl methyl ether

-

Taurine (2-aminoethanesulfonic acid)

-

Sodium hydroxide (NaOH), 40% aqueous solution

-

Methanol

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask with magnetic stirrer and reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 5 equivalents of taurine in a 40% aqueous sodium hydroxide solution (e.g., 6.44 g taurine in 11 mL NaOH solution). Begin vigorous stirring and heat the mixture to 50°C.

-

Causality: Taurine serves as a protected and highly water-soluble source of the 2-aminoethanol backbone. The sulfonic acid group enhances solubility and is unreactive under these conditions. The basic NaOH solution deprotonates the amino group, activating it as a nucleophile.

-

-

Epoxide Addition: Slowly add a solution of (S)-(-)-glycidyl methyl ether (1 equivalent, e.g., 0.80 g) dissolved in methanol (e.g., 11 mL) dropwise to the heated reaction mixture.

-

Causality: The deprotonated amino group of taurine attacks the less sterically hindered carbon of the epoxide, leading to a regioselective ring-opening. Maintaining a temperature of 50°C provides sufficient thermal energy to overcome the activation barrier without causing decomposition.

-

-

Initial Reaction: Stir the mixture at 50°C for 75 minutes.

-

Cyclization: Add an additional volume of 40% aqueous sodium hydroxide (e.g., 19 mL) and continue stirring at 50°C for 20 hours.

-

Causality: The excess strong base facilitates the deprotonation of the newly formed secondary alcohol. This alkoxide then undergoes an intramolecular Williamson ether synthesis (Sₙ2 reaction), displacing the sulfonate group (which acts as a good leaving group) to form the morpholine ring. The prolonged heating ensures the cyclization goes to completion.

-

-

Workup - Quenching and Dilution: Cool the reaction mixture to room temperature and dilute with deionized water (e.g., 76 mL).

-

Extraction: Transfer the aqueous solution to a separatory funnel and extract three times with ethyl acetate (e.g., 3 x 75 mL). Combine the organic layers.

-

Causality: The desired product is significantly more soluble in the organic solvent (ethyl acetate) than in the highly polar, basic aqueous phase, allowing for its efficient separation from inorganic salts and unreacted taurine.

-

-

Drying and Concentration: Dry the combined organic phases over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Self-Validation: This step removes residual water from the organic phase. The final clear oil or solid, after complete solvent removal, represents the crude product, which can be further purified by distillation or chromatography if necessary.

-

Analytical Characterization

Confirming the identity, purity, and stereochemistry of the final compound is a critical, self-validating step.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure. Based on data for the corresponding (R)-enantiomer, the following ¹H NMR signals are expected (note: exact shifts may vary based on solvent and instrument).[5]

-

~3.73 ppm (1H, multiplet): Proton on the chiral carbon (C2-H).

-

~3.45-3.53 ppm (2H, multiplet): Protons of the -CH₂-O-Me group.

-

~3.29-3.34 ppm (4H, multiplet): Protons on the morpholine ring adjacent to the ether oxygen (C5-H₂) and the methyl group of the methoxy moiety.

-

Additional signals for the remaining morpholine protons would also be present.

-

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (131.17 g/mol ).

-

Chiral High-Performance Liquid Chromatography (Chiral HPLC): Essential for determining the enantiomeric excess (e.e.) of the product, confirming the success of the stereoselective synthesis.

The Role of this compound in Drug Discovery

The morpholine scaffold is considered a "privileged structure" in medicinal chemistry.[1] This means it is a molecular framework that is capable of binding to multiple, diverse biological targets. Its incorporation into drug candidates often imparts favorable properties.[6]

Advantages of the Morpholine Scaffold

Caption: Key advantages of the morpholine scaffold in drug design.

-

Pharmacokinetic Modulation: The morpholine ring's polarity enhances aqueous solubility and can help balance the lipophilicity required for membrane permeability, including passage across the blood-brain barrier.[6] This makes it a valuable tool in developing drugs for the central nervous system (CNS).[6]

-

Increased Potency: The oxygen and nitrogen atoms can participate in hydrogen bonding interactions within a target's active site, increasing binding affinity and potency.[6]

-

Metabolic Stability: The heterocyclic ring is often more resistant to metabolic degradation compared to linear chains, which can lead to an improved half-life in vivo.

-

Scaffold for Diversity: The morpholine ring provides a rigid core from which to project substituents in specific three-dimensional orientations, allowing for precise probing of a target's binding pocket.[6]

The (2S)-2-(methoxymethyl) substituent on the core morpholine provides an additional chiral center and a metabolically stable ether linkage, offering another point for potential hydrogen bonding and steric interaction without introducing metabolic liabilities. This makes it a highly valuable building block for creating libraries of compounds for screening against targets in oncology, neurodegenerative diseases, and inflammatory conditions.[7][8]

Safety, Handling, and Storage

-

Safety: While this compound itself lacks extensive toxicological data, the parent compound, morpholine, is corrosive to tissues.[2][9] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

-

Storage: The compound should be stored in a tightly sealed container in a cool, dry place, away from oxidizing agents. For long-term stability, storage at 2-8°C under an inert atmosphere is recommended.[10]

Conclusion

This compound is more than just a simple chemical reagent; it is a sophisticated building block designed to address key challenges in modern drug discovery. Its defined stereochemistry, favorable physicochemical properties, and the proven utility of its core morpholine scaffold make it an invaluable asset for medicinal chemists. The robust synthetic pathway ensures its accessibility, enabling its use in the development of next-generation therapeutics with potentially improved potency, selectivity, and pharmacokinetic profiles.

References

-

Title: Synthesis and SAR of morpholine and its derivatives: A review update Source: E3S Web of Conferences URL: [Link]

-

Title: MORPHOLINE Source: atamankimya.com URL: [Link]

-

Title: this compound Source: PubChem, National Institutes of Health URL: [Link]

-

Title: Morpholine Source: Wikipedia URL: [Link]

-

Title: (2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist Source: ResearchGate URL: [Link]

-

Title: Occurrence of Morpholine in Central Nervous System Drug Discovery Source: PMC, National Institutes of Health URL: [Link]

-

Title: Morpholines. Synthesis and Biological Activity Source: ResearchGate URL: [Link]

-

Title: Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors Source: MDPI URL: [Link]

-

Title: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules Source: PubMed, National Institutes of Health URL: [Link]

-

Title: Morpholine, 2-[(2-methoxyphenoxy)methyl]- Source: PubChem, National Institutes of Health URL: [Link]

- Title: Chemical synthesis of morpholine derivatives Source: Google Patents URL

-

Title: Morpholine Source: PubChem, National Institutes of Health URL: [Link]

Sources

- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. atamankimya.com [atamankimya.com]

- 3. Morpholine - Wikipedia [en.wikipedia.org]

- 4. This compound | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. e3s-conferences.org [e3s-conferences.org]

- 8. mdpi.com [mdpi.com]

- 9. Morpholine | C4H9NO | CID 8083 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 157791-20-3|this compound|BLD Pharm [bldpharm.com]

An In-Depth Technical Guide to (2S)-2-(methoxymethyl)morpholine: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-(methoxymethyl)morpholine , a chiral substituted morpholine, represents a valuable building block in modern medicinal chemistry. Its unique structural and physicochemical properties make it a sought-after intermediate in the synthesis of complex molecular architectures with diverse pharmacological activities. This technical guide provides a comprehensive overview of its synthesis, characterization, and strategic application in the development of novel therapeutic agents, with a particular focus on its role in constructing molecules targeting the central nervous system (CNS).

Introduction to the Morpholine Scaffold and the Significance of this compound

The morpholine ring is a privileged scaffold in drug design, lauded for its advantageous physicochemical properties that often translate to improved pharmacokinetic profiles.[1][2] This six-membered saturated heterocycle, containing both an ether and a secondary amine functional group, imparts a favorable balance of hydrophilicity and lipophilicity to parent molecules. This balance is crucial for optimizing solubility, membrane permeability, and metabolic stability – key determinants of a drug candidate's success.[1]

The introduction of a stereocenter, as seen in this compound, adds a layer of molecular complexity that is critical for achieving target specificity and potency. The "(2S)" designation defines the absolute configuration at the C2 position of the morpholine ring, which can profoundly influence the binding affinity of a molecule to its biological target. The methoxymethyl substituent at this position provides an additional vector for chemical modification and can participate in crucial hydrogen bonding or other non-covalent interactions within a protein's binding pocket.

Table 1: Key Properties of this compound [3]

| Property | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₆H₁₃NO₂ |

| Molecular Weight | 131.17 g/mol |

| CAS Number | 157791-20-3 |

| SMILES | COC[C@@H]1CNCCO1 |

| Topological Polar Surface Area | 30.5 Ų |

Enantioselective Synthesis of this compound

The synthesis of enantiomerically pure this compound is crucial for its application in the development of chiral drugs. Several synthetic strategies can be employed, with the following protocol adapted from a known procedure for its enantiomer, (2R)-2-(methoxymethyl)morpholine, highlighting a practical and scalable approach.[4] The key to achieving the desired (S)-stereochemistry is the use of the corresponding chiral starting material.

Synthetic Pathway Overview

The synthesis commences with the ring-opening of a chiral epoxide, (S)-(-)-epoxypropyl methyl ether, by an amino-sulfonic acid, followed by an in-situ cyclization to form the morpholine ring.

Detailed Experimental Protocol

Materials:

-

(S)-(-)-Epoxypropyl methyl ether

-

2-Aminoethanesulfonic acid (Taurine)

-

Sodium hydroxide (NaOH), 40% aqueous solution

-

Methanol

-

Ethyl acetate

-

Hexane

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure: [4]

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve 2-aminoethanesulfonic acid (5.0 equivalents) in a 40% aqueous solution of sodium hydroxide.

-

Epoxide Addition: Heat the reaction mixture to 50°C. Slowly add a solution of (S)-(-)-epoxypropyl methyl ether (1.0 equivalent) in methanol dropwise to the stirred solution.

-

Ring Opening: Stir the reaction mixture at 50°C for 75 minutes to facilitate the initial nucleophilic ring-opening of the epoxide.

-

Cyclization: Add an additional portion of 40% aqueous sodium hydroxide to the reaction mixture and continue stirring at 50°C for 20 hours to drive the intramolecular cyclization.

-

Workup: Cool the reaction mixture to room temperature and dilute with deionized water. Extract the aqueous phase with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford this compound as a colorless oil.

Causality Behind Experimental Choices:

-

Use of Taurine: 2-Aminoethanesulfonic acid serves as a readily available and inexpensive source of the 2-aminoethanolamine backbone required for morpholine synthesis.

-

Strong Base (NaOH): The high concentration of sodium hydroxide is essential for both deprotonating the sulfonic acid and the amino groups to facilitate the nucleophilic attack on the epoxide and for promoting the final intramolecular cyclization via Williamson ether synthesis.

-

Elevated Temperature (50°C): The moderate heating increases the reaction rate for both the ring-opening and cyclization steps without promoting significant side reactions.

-

Column Chromatography: This purification technique is necessary to separate the desired product from unreacted starting materials and any potential side products, ensuring high purity of the final compound.

Spectroscopic Characterization

The structural integrity and purity of synthesized this compound must be confirmed through rigorous spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. The expected ¹H and ¹³C NMR spectra for this compound will exhibit characteristic signals for the morpholine ring protons and carbons, as well as for the methoxymethyl substituent.

Based on the data for the (R)-enantiomer, the following ¹H NMR signals are expected (500 MHz, (CD₃)₂CO):[4]

-

δ ~3.73 ppm (dt): Proton at the C2 position.

-

δ ~3.45-3.53 ppm (m): Protons of the methoxymethyl group (CH₂).

-

δ ~3.27 ppm (s): Protons of the methoxy group (CH₃).

-

δ ~2.47-3.34 ppm (m): Protons of the morpholine ring (CH₂ groups at C3, C5, and C6).

The ¹³C NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbons adjacent to the oxygen and nitrogen atoms will appear at higher chemical shifts (downfield) due to the deshielding effect of these electronegative atoms.[5]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for:[6][7][8]

-

C-H stretching: Around 2850-3000 cm⁻¹ for the aliphatic C-H bonds.

-

N-H stretching: A broad absorption in the region of 3300-3500 cm⁻¹ for the secondary amine.

-

C-O-C stretching: A strong absorption band in the fingerprint region, typically around 1100 cm⁻¹, characteristic of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at m/z = 131. The fragmentation pattern would likely involve the loss of the methoxymethyl group or cleavage of the morpholine ring.[9]

Applications in Drug Development

This compound is a valuable chiral building block for the synthesis of more complex drug candidates. Its utility stems from the ability to introduce a defined stereocenter and a flexible, hydrophilic side chain, which can be further functionalized.

Role as a Key Intermediate

This compound is particularly useful in the synthesis of N-substituted morpholine derivatives. The secondary amine of the morpholine ring provides a convenient handle for the introduction of various substituents through reactions such as alkylation, acylation, and reductive amination. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.[2]

Precursor to CNS-Active Compounds

The morpholine scaffold is frequently found in drugs targeting the central nervous system.[10] Its ability to improve blood-brain barrier permeability makes it an attractive moiety for CNS drug design. Chiral 2-substituted morpholines, such as derivatives of this compound, are key components in the development of selective receptor antagonists and enzyme inhibitors. For example, the related (2S)-2-(hydroxymethyl)morpholine is a precursor for the synthesis of potent and selective dopamine D4 receptor antagonists.[11]

The rationale behind its use in CNS drug discovery lies in the ability of the rigid, yet conformationally flexible, morpholine ring to orient substituents in a precise three-dimensional arrangement, allowing for optimal interactions with the target protein. The methoxymethyl group can further enhance binding affinity through hydrogen bonding or by occupying a specific hydrophobic pocket.

Conclusion

This compound is a fundamentally important chiral building block with significant potential in drug discovery and development. Its enantioselective synthesis is achievable through established chemical transformations, and its structure can be unequivocally confirmed by modern spectroscopic techniques. The strategic incorporation of this moiety into more complex molecules allows for the fine-tuning of physicochemical and pharmacokinetic properties, making it a valuable tool for medicinal chemists aiming to develop novel therapeutics, particularly for challenging targets within the central nervous system. As the demand for more selective and potent drugs continues to grow, the utility of chiral intermediates like this compound is set to expand further.

References

-

Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. (2024). Available from: [Link]

-

Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient Conditions. The Royal Society of Chemistry. (n.d.). Available from: [Link]

-

Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. Available from: [Link]

-

Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. Available from: [Link]

-

This compound. PubChem. (n.d.). Available from: [Link]

-

Recognizing the NMR pattern for morpholine. ACD/Labs. (2008). Available from: [Link]

-

Singh, R. K., Kumar, S., & Singh, P. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. Available from: [Link]

- Chemical synthesis of morpholine derivatives. Google Patents. (2004).

-

tert-Butyl 2-(hydroxymethyl)morpholine-4-carboxylate. PubChem. (n.d.). Available from: [Link]

-

Naim, M. J., Alam, O., & Alam, M. J. (2015). A review on pharmacological profile of Morpholine derivatives. International Journal of Pharmaceutical and Phytopharmacological Research, 5(2), 123-134. Available from: [Link]

-

1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Human Metabolome Database. (n.d.). Available from: [Link]

-

Observed IR spectrum of neutral morpholine and the calculated spectrum... ResearchGate. (n.d.). Available from: [Link]

-

Sharma, S., & Raj, P. (2014). Hydroxymethylation of DNA: an epigenetic marker. Journal of cellular and molecular medicine, 18(1), 1–7. Available from: [Link]

-

Kumar, A., Kumar, S., & Kumar, V. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Organic & biomolecular chemistry, 18(30), 5873–5880. Available from: [Link]

-

Jones, C. K., et al. (2014). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & medicinal chemistry letters, 24(15), 3462–3465. Available from: [Link]

-

Morpholine MNR spectra δ 1 H (above) and δ 13 C (below) spectra. ResearchGate. (n.d.). Available from: [Link]

-

A review on pharmacological profile of Morpholine derivatives. ResearchGate. (2015). Available from: [Link]

-

Integrating DNA methylation and hydroxymethylation data with the mint pipeline. PMC - PubMed Central. (2017). Available from: [Link]

-

Dual methylation and hydroxymethylation study of alcohol use disorder. PMC - PubMed Central. (2021). Available from: [Link]

-

The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. ResearchGate. (n.d.). Available from: [Link]

-

Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy. PMC - PubMed Central. (2023). Available from: [Link]

-

1H and 13C NMR spectra of N-substituted morpholines. PubMed. (2005). Available from: [Link]

-

(2S)-N-2-methoxy-2-phenylethyl-6,7-benzomorphan compound (2S-LP2): Discovery of a biased mu/delta opioid receptor agonist. ResearchGate. (2023). Available from: [Link]

-

Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry. MDPI. (2019). Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 5. acdlabs.com [acdlabs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoionization Mass Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural Investigation of Betulinic Acid Plasma Metabolites by Tandem Mass Spectrometry [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

(2S)-2-(methoxymethyl)morpholine SMILES notation

An In-depth Technical Guide to (2S)-2-(methoxymethyl)morpholine: Structure, Synthesis, and Application in Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a heterocyclic compound of significant interest in the field of medicinal chemistry. Intended for researchers, scientists, and drug development professionals, this document delves into the molecule's structural representation, physicochemical properties, stereoselective synthesis, and its strategic application as a pharmacophore in modern drug design. We will explore the causality behind its utility, grounded in its unique structural and electronic features that impart favorable pharmacokinetic and pharmacodynamic properties to parent molecules.

The Morpholine Scaffold: A Privileged Structure in Medicinal Chemistry

The morpholine ring is a six-membered heterocycle containing both an amine and an ether functional group.[1][2] This unique combination confers a set of desirable physicochemical properties, establishing it as a "privileged scaffold" in drug discovery. Its presence can enhance aqueous solubility, modulate lipophilicity, and improve metabolic stability. The nitrogen atom acts as a weak base, with a pKa that is often advantageous for physiological interactions, while the oxygen atom can serve as a hydrogen bond acceptor.[3] These attributes allow the morpholine moiety to improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate, making it a valuable building block for optimizing lead compounds.[3][4]

This compound is a specific chiral derivative that offers a defined three-dimensional orientation for its substituents, which is critical for achieving stereospecific interactions with biological targets such as enzymes and receptors.

Molecular Identity and Physicochemical Properties

A precise understanding of a molecule's structure and properties is fundamental to its application. The canonical representation for this compound is defined by its Simplified Molecular-Input Line-Entry System (SMILES) notation.

SMILES Notation: COC[C@@H]1CNCCO1 [5]

This notation precisely describes the molecule's topology and stereochemistry:

-

COC represents the methoxy group (CH3-O-).

-

C is the start of the methoxymethyl side chain attached to the morpholine ring.

-

[C@@H] indicates a chiral center with a specific (S) configuration at the 2-position of the morpholine ring.

-

1CNCCO1 defines the morpholine ring structure, where the numbers indicate the ring closure points.

A summary of its key computed properties is presented below, providing a quantitative basis for its utility in drug design.

| Property | Value | Source |

| Molecular Formula | C6H13NO2 | PubChem[5] |

| Molecular Weight | 131.17 g/mol | PubChem[5] |

| CAS Number | 157791-20-3 | PubChem[5] |

| XLogP3 | -0.7 | PubChem[5] |

| Hydrogen Bond Donor Count | 1 | PubChem[5] |

| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |

| Rotatable Bond Count | 2 | PubChem[5] |

The negative XLogP3 value indicates the hydrophilic nature of the molecule, a direct consequence of the ether and amine functionalities, which is often desirable for improving the solubility of drug candidates.

Stereoselective Synthesis Protocol

The enantiomeric purity of this compound is critical for its application in chiral drug synthesis. The following protocol describes a robust, stereoselective synthesis adapted from established methods for similar morpholine derivatives.[6] The causality behind this specific pathway lies in the use of a chiral starting material to set the stereocenter, followed by a base-catalyzed intramolecular cyclization.

Experimental Protocol: Synthesis of this compound

Step 1: Nucleophilic Opening of Chiral Epoxide

-

Rationale: This step establishes the required stereochemistry. (S)-(-)-glycidyl methyl ether serves as the chiral source. Taurine (2-aminoethanesulfonic acid), under basic conditions, acts as the nucleophile to open the epoxide ring, forming a stable intermediate.

-

In a reaction vessel equipped with a magnetic stirrer and reflux condenser, dissolve taurine (5.0 eq.) in a 40% aqueous sodium hydroxide solution.

-

Warm the mixture to 50°C.

-

Slowly add a solution of (S)-(-)-glycidyl methyl ether (1.0 eq.) in methanol dropwise to the stirred, heated mixture.

-

Maintain the reaction temperature at 50°C and stir for 90 minutes to ensure complete epoxide opening.

Step 2: Intramolecular Cyclization

-

Rationale: The addition of excess strong base promotes the deprotonation of the hydroxyl group, which then acts as a nucleophile in an intramolecular Williamson ether synthesis-like reaction to form the morpholine ring.

-

To the reaction mixture, add an additional volume of 40% aqueous sodium hydroxide.

-

Continue stirring at 50°C for approximately 20-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Step 3: Extraction and Purification

-

Rationale: Standard workup and purification steps are required to isolate the final product from the aqueous, basic reaction medium.

-

Cool the reaction mixture to room temperature and dilute with deionized water.

-

Transfer the mixture to a separatory funnel and perform liquid-liquid extraction using ethyl acetate (3x volumes).

-

Combine the organic phases.

-

Dry the combined organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be further purified by vacuum distillation or column chromatography to yield pure this compound.

Synthesis Workflow Diagram

Caption: Stereoselective synthesis of this compound.

Applications in Drug Discovery and Development

The strategic incorporation of the this compound moiety into a larger molecule is a well-established tactic in medicinal chemistry to enhance drug-like properties. Its utility can be categorized into several key areas.

-

Improving Pharmacokinetic (PK) Properties: As discussed, the morpholine ring generally increases hydrophilicity and can improve metabolic stability, leading to better oral bioavailability and a more predictable PK profile.[3][4]

-

Enhancing Potency and Selectivity: The defined stereochemistry of the methoxymethyl group at the C2 position can be crucial for specific interactions within a target's binding pocket. The oxygen atoms of the ether and the morpholine ring can act as key hydrogen bond acceptors, anchoring the ligand to the protein. This can lead to increased potency and selectivity for the desired biological target.

-

Scaffold for CNS-Active Agents: The physicochemical properties of morpholine derivatives make them particularly suitable for developing drugs targeting the central nervous system (CNS).[3] The scaffold can help achieve the delicate balance of lipophilicity and polarity required for penetration of the blood-brain barrier (BBB).[3]

-

Building Block for Diverse Therapeutics: The morpholine nucleus is a core component in a wide array of therapeutic agents with activities including anticancer, anti-inflammatory, and antimicrobial.[1] For example, morpholine derivatives have been developed as potent and selective inhibitors of key signaling proteins like PI3K and mTOR kinases in cancer therapy.[7]

Logical Framework for Utility in Drug Design

Caption: Rationale for the utility of the scaffold in drug development.

Conclusion

This compound is more than a simple heterocyclic building block; it is a sophisticated tool for medicinal chemists. Its defined structure, represented by the SMILES notation COC[C@@H]1CNCCO1, provides a chiral scaffold with inherent drug-like properties. The ability to synthesize this compound in an enantiomerically pure form allows for its rational incorporation into novel therapeutic agents to optimize their pharmacokinetic profiles and enhance their interaction with biological targets. As drug discovery continues to demand molecules with increasingly refined properties, the strategic use of scaffolds like this compound will remain a cornerstone of successful pharmaceutical development.

References

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. Available from: [Link]

-

PubChem. This compound | C6H13NO2 | CID 10103206. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11333552, Morpholine, 2-[(2-methoxyphenoxy)methyl]-. Available from: [Link]

-

PubChemLite. 2-(methoxymethyl)-2-methylmorpholine (C7H15NO2). Available from: [Link]

-

Dal Piaz, V., et al. Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Available from: [Link]

- Google Patents. EP1087966B1 - Chemical synthesis of morpholine derivatives.

-

ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery. Available from: [Link]

-

Wikipedia. 2C-B-morpholine. Available from: [Link]

-

ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. Available from: [Link]

-

MDPI. Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Available from: [Link]

-

Huntsman Corporation. Morpholine - Heterocyclic Amines. Available from: [Link]

-

ResearchGate. Chemical structures of various morpholine containing natural and synthetic compounds. Available from: [Link]

-

Wikipedia. Morpholine. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Morpholine - Wikipedia [en.wikipedia.org]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | C6H13NO2 | CID 10103206 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (2R)-2-(Methoxymethyl)morpholine synthesis - chemicalbook [chemicalbook.com]

- 7. e3s-conferences.org [e3s-conferences.org]

Methodological & Application

Role of (2S)-2-(methoxymethyl)morpholine in the synthesis of Linezolid

Application Note & Protocol Guide

Topic: Stereoselective Synthesis of the Antibiotic Linezolid: A Review of Key Chiral Precursors and Synthetic Strategies

Audience: Researchers, scientists, and drug development professionals.

Abstract

Linezolid is a critically important antibiotic of the oxazolidinone class, notable for its efficacy against multi-drug resistant Gram-positive bacteria.[1][2] Its therapeutic activity is critically dependent on the (S)-configuration at the C-5 position of the oxazolidinone ring.[3] This guide provides a detailed examination of the established and industrially viable synthetic routes to Linezolid, with a focus on the strategies used to introduce and control this vital stereocenter. While the topic query mentions (2S)-2-(methoxymethyl)morpholine, a comprehensive review of authoritative literature and patents reveals that this specific chiral morpholine derivative is not a standard precursor or chiral auxiliary in the synthesis of Linezolid. The morpholine moiety present in the final Linezolid structure is an achiral 4-substituted ring. This document clarifies this common point of confusion and instead details the pivotal role of other chiral building blocks, such as (R)-epichlorohydrin and its derivatives, which are fundamental to achieving the required stereochemical purity of the final active pharmaceutical ingredient (API).

The Stereochemical Imperative in Linezolid's Mechanism of Action

Linezolid, chemically known as (S)-N-[[3-(3-fluoro-4-morpholinylphenyl)-2-oxo-5-oxazolidinyl]methyl]acetamide, functions by inhibiting bacterial protein synthesis at a very early stage.[4][5] It binds to the 23S ribosomal RNA of the 50S subunit, preventing the formation of the initiation complex required for translation. The precise three-dimensional fit into this ribosomal binding pocket is dictated by the (S)-enantiomer. The (R)-enantiomer lacks this specific binding capability and is therapeutically inactive. Therefore, the central challenge in any commercially viable synthesis of Linezolid is the efficient and high-fidelity installation of the stereocenter at the C-5 position of the oxazolidinone ring.

Figure 1: Chemical Structure of Linezolid

Caption: Structure of Linezolid with the critical (S)-stereocenter highlighted.

Addressing the Role of this compound

A careful analysis of established synthetic routes for Linezolid indicates that this compound does not serve as a chiral precursor or auxiliary. The morpholine ring incorporated into the final drug molecule is achiral and is derived from morpholine itself, which is coupled to a difluoronitrobenzene precursor early in the synthesis.

The chirality of Linezolid originates from a separate, three-carbon chiral building block that ultimately forms the (S)-5-(aminomethyl)-2-oxazolidinone core. The misconception may arise from the presence of a morpholine ring in the final structure and the general use of chiral morpholine derivatives as auxiliaries in other areas of asymmetric synthesis. However, for Linezolid, this is not the case. The focus for stereocontrol lies squarely on the synthesis and reaction of the C3 glycidyl fragment.

Established Stereoselective Synthetic Routes to Linezolid

The industrial synthesis of Linezolid is typically a convergent process, where the chiral oxazolidinone core and the achiral 3-fluoro-4-morpholinylaniline moiety are prepared separately and then coupled. The most critical part of this process is the creation of the chiral fragment.

Key Strategy: Synthesis from a Chiral Epoxide Precursor

One of the most efficient and widely cited methods for establishing the (S)-stereocenter of Linezolid involves the use of a chiral three-carbon epoxide, most commonly (R)-epichlorohydrin or a derivative like (S)-glycidyl butyrate.[6] This approach is advantageous because these chiral building blocks are commercially available and allow for the direct and reliable installation of the required stereochemistry.

A common pathway involves the reaction of 3-fluoro-4-morpholinophenyl carbamate with a strong base like n-butyllithium (n-BuLi) at cryogenic temperatures (-78 °C) to form a lithiated intermediate. This intermediate then reacts with (R)-epichlorohydrin in an SN2 reaction. The epoxide is opened, and subsequent intramolecular cyclization forms the (R)-5-(chloromethyl) oxazolidinone intermediate, which possesses the correct stereochemistry that is carried through to the final product.[2][7]

Workflow Diagram: Epoxide-Based Synthesis of Linezolid Core

Sources

- 1. derpharmachemica.com [derpharmachemica.com]

- 2. eurekaselect.com [eurekaselect.com]

- 3. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]

- 4. US9643939B1 - Process for the preparation of linezolid - Google Patents [patents.google.com]

- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 6. WO2009063505A2 - Process for preparation of (s) (n-[[3-[3-fluoro-4-(4-morpholinyl) hen l -2-oxo-5-oxazolidin l methyl]acetamide - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Protecting Group Strategies for the Morpholine Nitrogen in (2S)-2-(methoxymethyl)morpholine: Application Notes and Protocols

Introduction

(2S)-2-(methoxymethyl)morpholine is a valuable chiral building block in medicinal chemistry and drug development, frequently incorporated into bioactive molecules to enhance their pharmacological properties. The secondary amine within the morpholine ring is a key functional handle for further molecular elaboration. However, its inherent nucleophilicity and basicity often necessitate protection to ensure chemoselectivity during synthetic transformations at other positions of the molecule. The judicious choice of a protecting group for the morpholine nitrogen is therefore a critical consideration in any synthetic strategy involving this scaffold.[1][2]

This comprehensive guide provides an in-depth analysis of common protecting group strategies for the morpholine nitrogen of this compound. We will explore the application and removal of the tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and allyloxycarbonyl (Alloc) protecting groups. This document will furnish researchers, scientists, and drug development professionals with detailed experimental protocols, a comparative analysis of the protecting groups, and a discussion of orthogonal strategies to facilitate efficient and successful synthetic campaigns.

Choosing the Right Protecting Group: A Strategic Decision

The selection of an appropriate protecting group is dictated by the overall synthetic plan, specifically the reaction conditions that will be employed in subsequent steps. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable in high yield under mild conditions that do not affect other functional groups in the molecule.[3][4]

Here, we focus on three widely used carbamate-based protecting groups: Boc, Cbz, and Alloc. The key to their utility lies in their distinct deprotection conditions, which forms the basis of orthogonal protection strategies.[3][4][5] This allows for the selective deprotection of one amine in the presence of others protected with different groups.

Comparative Analysis of Protecting Groups

| Protecting Group | Structure | Protection Reagent(s) | Typical Protection Conditions | Deprotection Conditions | Stability Profile |

| Boc | Boc-N | Di-tert-butyl dicarbonate (Boc)₂O | Base (e.g., NaOH, NaHCO₃, DMAP), aq. or organic solvent, RT | Strong acid (e.g., TFA, HCl)[] | Stable to base, hydrogenolysis, and mild nucleophiles. Labile to strong acids. |

| Cbz | Cbz-N | Benzyl chloroformate (Cbz-Cl) | Base (e.g., NaHCO₃, Et₃N), aq. or organic solvent, 0 °C to RT[7][8] | Catalytic hydrogenolysis (H₂, Pd/C)[9] | Stable to acidic and basic conditions. Labile to hydrogenolysis. |

| Alloc | Alloc-N | Allyl chloroformate (Alloc-Cl) | Base (e.g., NaHCO₃, pyridine), aq. or organic solvent, RT | Pd(0) catalyst (e.g., Pd(PPh₃)₄) and a scavenger (e.g., phenylsilane, morpholine)[3][10] | Stable to acidic and basic conditions. Labile to Pd(0) catalysis. |

Experimental Protocols

The following protocols are designed to be starting points for the protection and deprotection of this compound. Optimization may be required based on the specific substrate and scale of the reaction.

tert-Butoxycarbonyl (Boc) Protection and Deprotection

The Boc group is a cornerstone of modern organic synthesis due to its ease of introduction and its acid-labile nature, which makes it orthogonal to many other protecting groups.[11]

Materials:

-

This compound

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Deionized water

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

To a solution of this compound (1.0 eq) in a 1:1 mixture of 1,4-dioxane and water, add sodium bicarbonate (2.0 eq).

-

To the stirred mixture, add a solution of di-tert-butyl dicarbonate (1.1 eq) in 1,4-dioxane dropwise at room temperature.

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the 1,4-dioxane under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude N-Boc-(2S)-2-(methoxymethyl)morpholine.

-

Purify the crude product by column chromatography on silica gel if necessary.

Materials:

-

N-Boc-(2S)-2-(methoxymethyl)morpholine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolve N-Boc-(2S)-2-(methoxymethyl)morpholine (1.0 eq) in dichloromethane (10 volumes).

-

To the stirred solution, add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until the effervescence ceases.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 5 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the deprotected this compound.

Benzyloxycarbonyl (Cbz) Protection and Deprotection

The Cbz group is a robust protecting group, stable to both acidic and basic conditions, making it suitable for a wide range of synthetic transformations. Its removal via catalytic hydrogenolysis is a mild and efficient process.[9]

Materials:

-

This compound

-

Benzyl chloroformate (Cbz-Cl)[8]

-

Sodium bicarbonate (NaHCO₃)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) and sodium bicarbonate (2.0 eq) in a 1:1 mixture of THF and water.

-

Cool the mixture to 0 °C in an ice bath.

-

Add benzyl chloroformate (1.1 eq) dropwise via an addition funnel, maintaining the temperature below 5 °C.

-

Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC.

-

Upon completion, remove the THF under reduced pressure.

-

Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Materials:

-

N-Cbz-(2S)-2-(methoxymethyl)morpholine

-

Palladium on carbon (10% Pd/C)

-

Methanol or Ethanol

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite®

-

Round-bottom flask, magnetic stirrer, filtration apparatus

Procedure:

-

Dissolve N-Cbz-(2S)-2-(methoxymethyl)morpholine (1.0 eq) in methanol or ethanol (10-20 volumes).

-

Carefully add 10% Pd/C (5-10 mol%) to the solution.

-

Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon) at room temperature for 2-8 hours. Monitor the reaction by TLC.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol or ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the deprotected this compound.

Allyloxycarbonyl (Alloc) Protection and Deprotection

The Alloc group offers an excellent orthogonal protecting strategy as it is stable to both the acidic conditions used for Boc removal and the basic conditions for Fmoc removal. It is selectively cleaved using a palladium(0) catalyst.[3]

Materials:

-

This compound

-

Allyl chloroformate (Alloc-Cl)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (DCM)

-

Deionized water

-

Brine

-

Anhydrous sodium sulfate

-

Round-bottom flask, magnetic stirrer, addition funnel, separatory funnel, rotary evaporator

Procedure:

-

Dissolve this compound (1.0 eq) in dichloromethane (10 volumes).

-

Add an aqueous solution of sodium bicarbonate (2.0 eq in 10 volumes of water).

-

Cool the biphasic mixture to 0 °C.

-

Add allyl chloroformate (1.1 eq) dropwise with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for 2-6 hours. Monitor the reaction by TLC.

-

Separate the layers and extract the aqueous layer with dichloromethane (2 x 5 volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel if necessary.

Materials:

-

N-Alloc-(2S)-2-(methoxymethyl)morpholine

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Phenylsilane

-

Anhydrous dichloromethane (DCM)

-

Inert atmosphere (Nitrogen or Argon)

-

Schlenk flask or similar apparatus, magnetic stirrer

Procedure:

-

To a solution of N-Alloc-(2S)-2-(methoxymethyl)morpholine (1.0 eq) in anhydrous dichloromethane under an inert atmosphere, add phenylsilane (3.0-5.0 eq).

-

Add tetrakis(triphenylphosphine)palladium(0) (0.05-0.1 eq) to the stirred solution.

-

Stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction by TLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

Purify the residue by column chromatography on silica gel to afford the deprotected this compound.

Orthogonal Protection Strategies

The distinct deprotection conditions for Boc, Cbz, and Alloc groups allow for their use in orthogonal protection schemes. This is particularly valuable in the synthesis of complex molecules where multiple amine functionalities need to be selectively manipulated. For instance, a molecule bearing both a Boc-protected and a Cbz-protected amine can be selectively deprotected at either position by treatment with acid (to remove Boc) or by hydrogenolysis (to remove Cbz), leaving the other protecting group intact.[5]

Logical Flow of an Orthogonal Deprotection Strategy

Conclusion

The selection and application of a suitable protecting group for the morpholine nitrogen of this compound is a critical step in the design of efficient and successful synthetic routes. The Boc, Cbz, and Alloc groups each offer distinct advantages and are amenable to a wide range of reaction conditions. By understanding their respective stabilities and deprotection methods, researchers can devise robust and flexible synthetic strategies, including the use of orthogonal protection to selectively unmask different amine functionalities within a complex molecule. The detailed protocols provided herein serve as a valuable resource for chemists working with this important chiral building block.

References

- Google Patents. (n.d.). Novel preparation method for chiral 2-hydroxymethyl morpholine compounds. CN102212040A.

- Kuwada, T., et al. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. Heterocycles, 56(1-2), 493-499.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Selective Cbz or Boc deprotection. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). A New Deprotection Procedure for the N-Methoxymethyl Group of N-Methoxymethyl-heterocyclic Compounds. Retrieved January 25, 2026, from [Link]

-

Organic Syntheses. (n.d.). tert-BUTOXYCARBONYL-L-PROLINE. Retrieved January 25, 2026, from [Link]

- Jain, A., & Sahu, S. K. (2024).

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 25, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis of morpholine derivatives from 1,3-dienes and N-arylaminoalcohols by palladium-catalyzed sequential C–N and C–O bond formation. Retrieved January 25, 2026, from [Link]

-

Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved January 25, 2026, from [Link]

-

Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis and Characterization of Some New Morpholine Derivatives. Retrieved January 25, 2026, from [Link]

-

CDN. (n.d.). Alloc Protecting Group Removal Protocol. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Reagents and conditions: (i) benzyl chloroformate, TEA, CH2Cl2, 0°C;.... Retrieved January 25, 2026, from [Link]

- ARKIVOC. (2002). A NEW DEPROTECTION PROCEDURE FOR THE N-METHOXY- METHYL GROUP OF N-METHOXYMETHYL-HETEROCYCLIC COMPOUNDS. 2002(10), 1-5.

-

Trade Science Inc. (n.d.). Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). Method for purifying cis-2, 6-dimethyl morpholine. CN110950818B.

-

Wikipedia. (n.d.). Benzyl chloroformate. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Synthesis of tert -Butoxycarbonyl (Boc)-Protected Purines. Retrieved January 25, 2026, from [Link]

- Google Patents. (n.d.). Process for the preparation of chiral 2-aryl morpholines. WO2015086495A1.

-

The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved January 25, 2026, from [Link]

- Organic Syntheses. (2015). Preparation of Mono-‐Cbz Protected Guanidines. 92, 91-102.

-

NIH. (n.d.). N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). Rapid Deprotection of N-Boc Amines by TFA Combined with Freebase Generation Using Basic Ion-Exchange Resins. Retrieved January 25, 2026, from [Link]

-

MDPI. (n.d.). Pharmacological and Toxicological Screening of Novel Benzimidazole-Morpholine Derivatives as Dual-Acting Inhibitors. Retrieved January 25, 2026, from [Link]

-

CEM. (n.d.). Automated Orthogonal Deprotection of Glu(OAllyl) and Peptide Stapling via Lactamization. Retrieved January 25, 2026, from [Link]

-

ResearchGate. (n.d.). (PDF) Morpholines. Synthesis and Biological Activity. Retrieved January 25, 2026, from [Link]

Sources

- 1. CN102212040A - Novel preparation method for chiral 2-hydroxymethyl morpholine compounds - Google Patents [patents.google.com]

- 2. e3s-conferences.org [e3s-conferences.org]

- 3. Introduction and Removal of Several Common Alkoxycarbonyl Protecting Groups [en.highfine.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 11. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

Application Notes & Protocols: Catalytic Applications of (2S)-2-(methoxymethyl)morpholine Derivatives and Related Chiral Morpholine Scaffolds

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Senior Application Scientist, Gemini Division

Introduction: The Privileged Role of Chiral Morpholines in Catalysis and Medicinal Chemistry

The morpholine heterocycle is a cornerstone in medicinal chemistry, frequently integrated into a vast array of pharmaceuticals due to its favorable physicochemical properties, such as enhanced aqueous solubility, metabolic stability, and potential for blood-brain barrier permeability.[1][2] The precise spatial arrangement of substituents on the morpholine ring is often paramount for therapeutic efficacy, making asymmetric synthesis a critical discipline for accessing enantiomerically pure morpholine derivatives.[1][2][3]

While (2S)-2-(methoxymethyl)morpholine itself is a valuable chiral building block[4], its direct catalytic applications are less documented than those of its broader family of derivatives, such as N-acyl morpholines and β-morpholine amino acids. These related structures have emerged as powerful tools in asymmetric catalysis, enabling the stereocontrolled formation of complex molecules. This guide provides an in-depth exploration of the catalytic applications of these morpholine derivatives, focusing on mechanistically distinct transformations crucial for modern drug discovery and development. We will delve into the causality behind experimental design, present validated protocols, and offer insights grounded in authoritative research.

Section 1: Asymmetric Aldol Reactions Mediated by N-Acyl Morpholine Amides

Application Note: Leveraging Morpholine Amides for Diastereo- and Enantiocontrol

The asymmetric aldol reaction is a fundamental carbon-carbon bond-forming reaction for creating β-hydroxy carbonyl compounds, key structural motifs in many natural products and pharmaceuticals.[5] N-propionyl morpholine derivatives have been successfully employed in boron-mediated aldol reactions, where the morpholine scaffold acts as a highly effective chiral controller.[6] The reaction proceeds through a rigid, chair-like six-membered transition state involving the boron enolate of the morpholine amide. The steric bulk of the isopinocampheyl (Ipc) groups on the boron reagent, in concert with the morpholine ring, dictates the facial selectivity of the approaching aldehyde, leading to high levels of diastereo- and enantioselectivity.[6][7] This method is particularly valuable for synthesizing syn-aldol adducts with excellent stereocontrol.[7]

Proposed Transition State for Stereocontrol

The diagram below illustrates the proposed Zimmerman-Traxler transition state for the (Ipc)₂BOTf-mediated aldol reaction of an N-acyl morpholine. The defined geometry locks the orientation of the reactants, forcing the aldehyde to approach from the less sterically hindered face, thereby establishing the product's stereochemistry.

Caption: Proposed Zimmerman-Traxler Transition State.

Performance Data in Asymmetric Aldol Reactions

The following table summarizes the performance of N-propionyl morpholine in (Ipc)₂BOTf-mediated aldol reactions with various aldehydes, demonstrating the method's robustness.

| Entry | Aldehyde (R'CHO) | Yield (%)[6] | d.r. (syn:anti)[6] | ee (%)[6] |

| 1 | Propanal | 83 | >95:5 | 94 |

| 2 | Isobutyraldehyde | 80 | >95:5 | 96 |

| 3 | Benzaldehyde | 75 | 92:8 | 88 |

| 4 | Cyclohexanecarboxaldehyde | 85 | >95:5 | 95 |

Protocol 1: (Ipc)₂BOTf-Mediated Enantioselective Aldol Reaction

This protocol describes a representative procedure for the asymmetric aldol reaction between N-propionyl morpholine and propanal.[6]

Materials:

-

Diisopinocampheylborane ((Ipc)₂BH)

-

Trifluoromethanesulfonic acid (TfOH)

-

N,N-Diisopropylethylamine (DIPEA)

-

N-propionyl morpholine

-

Propanal

-

Anhydrous Dichloromethane (DCM)

-

Methanol (MeOH)

-

30% Hydrogen Peroxide (H₂O₂)

-

Saturated aqueous solutions of NaHCO₃ and NaCl (brine)

-

Anhydrous MgSO₄

Catalyst/Reagent Preparation (in situ):

-

Scientist's Note: The (Ipc)₂BOTf reagent is moisture-sensitive and is best prepared fresh before use.

-

To a flame-dried flask under an inert atmosphere (N₂ or Ar), add (Ipc)₂BH (2.0 equiv.) and suspend it in anhydrous DCM.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add trifluoromethanesulfonic acid (1.0 equiv.) dropwise. The mixture will become a clear yellow solution. This solution contains the active (Ipc)₂BOTf reagent.

Reaction Procedure:

-

To the freshly prepared (Ipc)₂BOTf solution at 0 °C, add N,N-diisopropylethylamine (DIPEA) (6.0 equiv.).

-

Add N-propionyl morpholine (1.0 equiv.) dropwise.

-

Stir the reaction mixture at 0 °C for 3 hours to ensure complete enolization.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Add a solution of propanal (1.5 equiv.) in anhydrous DCM dropwise.

-

Stir the reaction at -78 °C for 1 hour, then transfer the flask to a -20 °C bath and stir overnight (approx. 20 hours).

Workup and Purification:

-

Rationale: The workup is designed to quench the reaction, hydrolyze the boron intermediates, and oxidize the remaining boron species for easier removal.

-

Quench the reaction by adding Methanol (MeOH).

-

Add saturated aqueous NaHCO₃ solution followed by the slow, careful addition of 30% H₂O₂ .

-

Allow the mixture to stir vigorously at room temperature for at least 4 hours.

-

Partition the mixture between water and DCM. Extract the aqueous layer with DCM (3x).

-

Combine the organic extracts, wash with saturated brine, dry over anhydrous MgSO₄ , filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the desired syn-aldol adduct.

Section 2: Organocatalytic Asymmetric Michael Additions

Application Note: β-Morpholine Amino Acids as Enamine Catalysts

Asymmetric organocatalysis has become a pillar of sustainable chemistry.[8] While proline and its pyrrolidine-based derivatives are famous for enamine catalysis, morpholine-based catalysts have also proven effective, albeit with different reactivity profiles.[8][9] The oxygen atom in the morpholine ring reduces the nucleophilicity of the corresponding enamine compared to pyrrolidine enamines.[8] However, strategically designed β-morpholine amino acids can effectively catalyze the Michael addition of aldehydes to nitroolefins, affording products with high yields and excellent stereoselectivity.[8] The catalyst operates by forming a transient enamine with the aldehyde, which then attacks the nitroolefin. The chiral morpholine backbone shields one face of the enamine, directing the electrophile to the opposite face.

Enamine Catalytic Cycle

The diagram below outlines the generally accepted catalytic cycle for the morpholine-catalyzed Michael addition.

Caption: Organocatalytic Cycle for Michael Addition.

Performance Data in Asymmetric Michael Additions

The following table shows representative results for the Michael addition of butyraldehyde to various trans-β-nitrostyrenes using a β-morpholine amino acid catalyst.

| Entry | Nitrostyrene (Ar) | Yield (%)[8] | d.r. (syn:anti)[8] | ee (syn, %)[8] |

| 1 | Phenyl | 95 | 95:5 | 93 |

| 2 | 4-Chlorophenyl | 98 | 94:6 | 95 |

| 3 | 4-Methoxyphenyl | 92 | 96:4 | 90 |

| 4 | 2-Naphthyl | 96 | 93:7 | 94 |

Protocol 2: Organocatalyzed Asymmetric Michael Addition

This protocol provides a general procedure for the 1,4-addition of an aldehyde to a nitroolefin using a morpholine-based organocatalyst.[8]

Materials:

-

β-Morpholine amino acid catalyst (e.g., Catalyst 'I' from the cited reference, 1 mol%)

-

N-Methylmorpholine (NMM, 1 mol%)

-

Aldehyde (e.g., butyraldehyde, 1.0 equiv.)

-

Nitroolefin (e.g., trans-β-nitrostyrene, 1.5 equiv.)

-

Anhydrous solvent (e.g., Toluene)

-

Standard workup and purification reagents

Reaction Procedure:

-